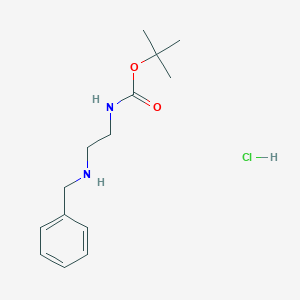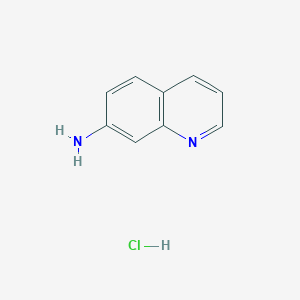
7-Aminoquinoline Hydrochloride
Descripción general
Descripción
7-Aminoquinoline hydrochloride is a compound that belongs to the class of aminoquinolines, which are known for their diverse biological activities. The aminoquinoline core structure is a common feature in many pharmacologically active compounds, including antimalarial, antimicrobial, and antitumor agents. The presence of a chlorine atom and various substituents at specific positions on the quinoline ring can significantly influence the biological activity of these compounds.
Synthesis Analysis
The synthesis of 7-aminoquinoline derivatives often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel 7-chloro-4-aminoquinoline derivatives . Additionally, the introduction of heterocyclic rings linked to the 4-aminoquinoline nucleus has been explored to enhance antimalarial
Aplicaciones Científicas De Investigación
Antitubercular Agents
7-Chloro-4-aminoquinoline derivatives, closely related to 7-aminoquinoline, have been explored for their antitubercular properties. Research by Alegaon et al. (2020) found that these compounds showed inhibition against Mycobacterium tuberculosis with varying degrees of potency. The study highlighted 7c and 7g as the most potent inhibitors, suggesting 7-chloro-4-aminoquinolines as a promising lead for developing new antitubercular agents (Alegaon et al., 2020).
Anti-Malarial Properties
4-Aminoquinolines, including variants of 7-aminoquinoline, have been extensively studied for their anti-malarial activities. Egan et al. (2000) emphasized the significance of amino and chloro groups on these compounds for their interaction with ferriprotoporphyrin IX, crucial for their antiplasmodial activity. The presence of specific groups in the 4-aminoquinoline nucleus is essential for inhibiting beta-hematin formation and the parasite's food vacuole (Egan et al., 2000).
Antiviral and Antileishmanial Effects
Research into the antiviral and antileishmanial properties of 7-chloro-4-aminoquinoline derivatives has shown promising results. Mizuta et al. (2023) reported that these compounds exhibited potent effects against malaria and viruses like influenza A and SARS-CoV-2, providing new insights into the development of anti-infectious agents (Mizuta et al., 2023).
Potential in Cancer Therapy
4-Aminoquinoline derivatives have been evaluated for their potential in cancer therapy. Zhang et al. (2007) synthesized a series of these derivatives, finding some compounds to be effective against human breast tumor cell lines. This suggests the possibility of 4-aminoquinoline serving as a prototype molecule for new anticancer agents (Zhang et al., 2007).
Safety And Hazards
Direcciones Futuras
The future directions of 7-Aminoquinoline Hydrochloride research could involve its potential use in the development of new antimicrobial agents . It has been synthesized as a new quinoline derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Furthermore, its derivatives have been used for live-cell imaging and found to target specifically Golgi apparatus in various cell lines .
Propiedades
IUPAC Name |
quinolin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLNXSQZYEIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinoline Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



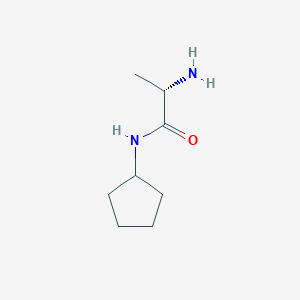
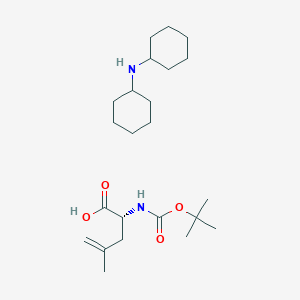
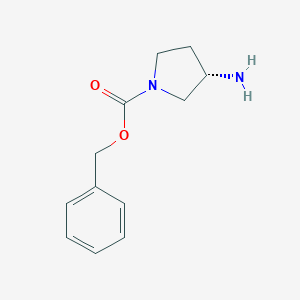
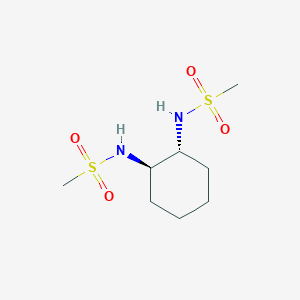
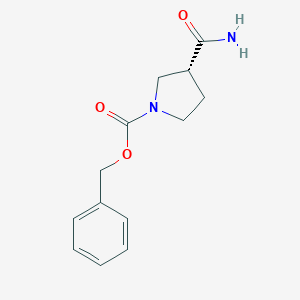
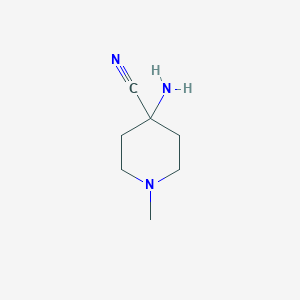
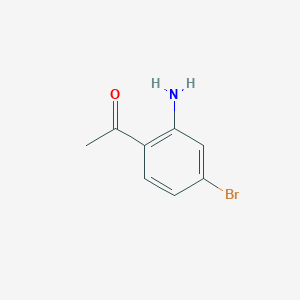
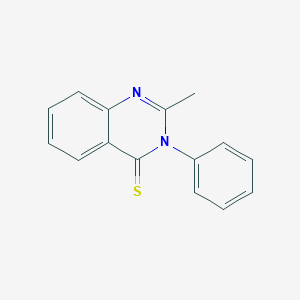
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)


